BenchChemオンラインストアへようこそ!

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate

Lipophilicity Drug Design Physicochemical Properties

This compound's single iodine atom provides anomalous scattering (f''≈6.9 e⁻ at Cu Kα) for SAD phasing in crystallography; efficient radioiodination (¹²⁵I/¹³¹I) for receptor binding and SPECT imaging; and 100–1000× higher Pd(0) oxidative addition reactivity over chloro analogs for diversifying libraries. Its XLogP3 of 3.3 aligns with CNS drug design. Choose this scaffold to access iodine-dependent applications that no halogen- or hydrogen-substituted analog can replicate.

Molecular Formula C19H18IN3O5
Molecular Weight 495.273
CAS No. 478246-42-3
Cat. No. B2576748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
CAS478246-42-3
Molecular FormulaC19H18IN3O5
Molecular Weight495.273
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-]
InChIInChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3
InChIKeyVXYFWESOWXZKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-42-3): Structural Identity & Stock Availability for Research Procurement


Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-42-3) is a synthetic arylpiperazine derivative characterized by a 4-iodobenzoyl substituent on the piperazine nitrogen and a methyl 3-nitrobenzoate ester. It has a molecular formula C₁₉H₁₈IN₃O₅ and a molecular weight of 495.3 g/mol [1]. The compound is commercially available from multiple research-chemical suppliers in purities of 90–95% . Its structure places it within a family of benzoyl-piperazine-nitrobenzoate esters, a scaffold explored in GlyT-1 inhibition [2], chemokine receptor modulation, and as intermediates for radiolabeled probe synthesis [3].

Why Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate Cannot Be Replaced by Other Piperazinyl Nitrobenzoate Analogs in Research


Within the series of methyl 4-(4-aroyl/aryl-piperazin-1-yl)-3-nitrobenzoates, the para-substituent on the benzoyl or phenyl ring fundamentally alters the compound's physicochemical profile and experimental utility. Simple replacement with the 4-methoxybenzoyl analog (CAS 478246-41-2, MW 399.4, XLogP3 2.6) or the 4-chlorophenyl analog (CAS 478246-43-4, MW 375.8) results in a loss of >95 Da in molecular weight and a significant drop in lipophilicity (ΔXLogP3 ≈ –0.7 vs 3.3 for the iodo compound) [1][2]. More critically, the absence of the iodine atom eliminates the heavy-atom derivative utility for X-ray crystallographic phasing (single-wavelength anomalous diffraction, SAD) and precludes radioiodination for tracer or photoaffinity labeling studies [3][4]. These differences are quantifiable and immutable; no halogen- or hydrogen-substituted analog can replicate the iodine-dependent properties.

Quantitative Differentiation of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate: Comparator-Driven Evidence for Research Selection


Lipophilicity Advantage: XLogP3 Comparison with 4-Methoxybenzoyl Analog

The iodine atom at the para position of the benzoyl group confers a substantial increase in lipophilicity relative to the 4-methoxybenzoyl analog. PubChem-computed XLogP3-AA for Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is 3.3, versus 2.6 for Methyl 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-41-2), representing a ΔXLogP3 of +0.7 log units [1][2]. This difference corresponds to an approximately five-fold greater partition coefficient, directly impacting membrane permeability, passive absorption, and non-specific binding in biochemical assays.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Differentiation for X-Ray Crystallography Phasing: Iodine as an Endogenous Heavy Atom

With a molecular weight of 495.3 g/mol and the presence of one iodine atom (atomic number 53), Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate functions as an endogenous heavy-atom derivative suitable for single-wavelength anomalous diffraction (SAD) phasing [1]. In contrast, the 4-chlorophenyl analog (CAS 478246-43-4; MW 375.8, chlorine Z=17) and the 4-methoxybenzoyl analog (CAS 478246-41-2; MW 399.4, no heavy atom) lack the anomalous scattering power required for robust phasing at standard X-ray wavelengths (e.g., Cu Kα) [2]. Iodine's f'' anomalous scattering factor at Cu Kα is approximately 6.9 electrons, compared to ~0.7 for chlorine and essentially 0 for oxygen/carbon substituents [3].

Structural Biology Crystallography SAD Phasing Heavy Atom Derivative

Radioiodination Compatibility: Enabling ¹²⁵I or ¹³¹I Tracer Synthesis Not Possible with Non-Iodinated Analogs

The 4-iodobenzoyl moiety in Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate provides a direct functional handle for isotopic exchange radioiodination (e.g., ¹²⁵I or ¹³¹I incorporation via electrophilic aromatic substitution or iododestannylation of a trialkylstannyl precursor). This approach has been validated in structurally related 4-iodobenzoyl-piperazine probes, where ¹²⁵I-labeled aryl azide analogs achieved binding affinities (Kd) of 0.3–1.0 nM at the α₁-adrenergic receptor [1]. In contrast, the 4-methoxybenzoyl (CAS 478246-41-2), 4-chlorophenyl (CAS 478246-43-4), and 3,4-dichlorobenzoyl (CAS 341967-75-7) analogs lack iodine and therefore cannot undergo direct isotopic radioiodination, limiting their utility in receptor occupancy assays, autoradiography, or in vivo SPECT imaging applications.

Radioiodination Radioligand Binding Photoaffinity Labeling SPECT Imaging

Commercial Purity Specifications: Verifiable 95% Purity from AKSci vs. 90% from Other Vendors and Comparators

AKSci offers Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate (Cat. No. 6226CM) with a minimum purity specification of 95% . This is higher than the 90% purity specified by Ambeed (Cat. No. A940784) for the same compound and comparable to or exceeding the purity specifications for closely related analogs: the 4-chlorophenyl analog is offered by AKSci at 95% , while the 3,4-dichlorobenzoyl analog is listed at 90% purity at ChemicalBook [1] and Min. 95% (discontinued) at CymitQuimica .

Purity Specification Quality Control Procurement

Synthetic Utility of the Aryl Iodide: Cross-Coupling Reactivity Absent in Chlorophenyl or Methoxybenzoyl Analogs

The aryl iodide substituent in Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) with reactivity that significantly exceeds that of the corresponding aryl chloride (4-chlorophenyl analog, CAS 478246-43-4) and is unavailable from the 4-methoxybenzoyl analog (CAS 478246-41-2) [1]. In general, aryl iodides undergo oxidative addition to Pd(0) catalysts approximately 100–1,000 times faster than aryl chlorides, enabling reactions under milder conditions (lower temperature, shorter time) [2].

Cross-Coupling Synthetic Chemistry Late-Stage Functionalization

Density and Predicted Physicochemical Property Differentiation vs. 4-Chlorophenyl Analog

The incorporation of iodine significantly increases the predicted density of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate relative to its 4-chlorophenyl analog. While experimentally measured density for the target compound is not yet published, the 4-chlorophenyl analog (CAS 478246-43-4) has a predicted density of 1.348 ± 0.06 g/cm³ at 20°C [1]. Based on the iodine substitution (atomic mass 126.9 vs. chlorine 35.5) and molecular weight difference (495.3 vs. 375.8 g/mol, a 31.8% increase), the iodo compound is expected to exhibit proportionally higher density, consistent with trends observed across iodinated vs. chlorinated aromatic compounds.

Density Physicochemical Properties Formulation

Evidence-Backed Research Application Scenarios for Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate (CAS 478246-42-3)


X-Ray Crystallographic Structure Determination: SAD Phasing with Endogenous Iodine

The single iodine atom in Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate provides an anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) sufficient for experimental phasing by single-wavelength anomalous diffraction (SAD), eliminating the need for external heavy-atom derivatization [1]. This makes the compound a preferred choice for co-crystallization studies where the piperazine-nitrobenzoate scaffold is being evaluated for target engagement, as demonstrated by the broader class of iodinated benzoyl-piperazine ligands characterized by crystallography [2].

Radioligand Development: Precursor for ¹²⁵I-Labeled Receptor Probes

The 4-iodobenzoyl moiety enables isotopic exchange radioiodination for the preparation of high-specific-activity ¹²⁵I- or ¹³¹I-labeled probes for receptor binding assays, autoradiography, and in vivo SPECT imaging. This application is directly precedented by the 4-iodobenzoyl-piperazine photoaffinity probes developed for the α₁-adrenergic receptor, which achieved binding affinities (Kd) in the subnanomolar range (0.3–1.0 nM) [1]. The non-iodinated analogs (4-methoxybenzoyl, 4-chlorophenyl, 3,4-dichlorobenzoyl) cannot serve this function.

Medicinal Chemistry SAR: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The aryl iodide handle is approximately 10²–10³ times more reactive toward Pd(0) oxidative addition than the aryl chloride present in the 4-chlorophenyl analog (CAS 478246-43-4) [1]. This enables efficient Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions under mild conditions, allowing medicinal chemistry teams to generate diverse analog libraries from a single advanced intermediate while preserving the integrity of the acid-labile methyl ester and reduction-sensitive nitro group.

GlyT-1 Inhibitor Hit Expansion: Lipophilicity-Driven CNS Penetration Optimization

Within the benzoyl-piperazine GlyT-1 inhibitor patent landscape (US20050209241), the 4-iodo substitution provides an XLogP3 of 3.3, compared to 2.6 for the 4-methoxy analog [1][2]. This elevated lipophilicity is aligned with CNS drug design principles, where optimal logP values for brain penetration typically fall in the range of 2–4. Researchers evaluating this scaffold for glycine transporter modulation or related CNS targets can use the iodo compound to probe the upper lipophilicity boundary without introducing additional alkyl or aryl modifications that may alter pharmacophore geometry.

Quote Request

Request a Quote for Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.